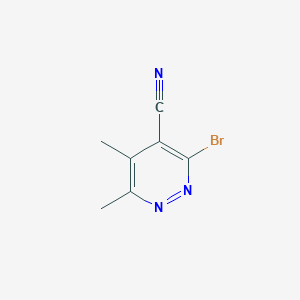

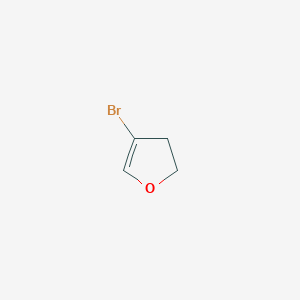

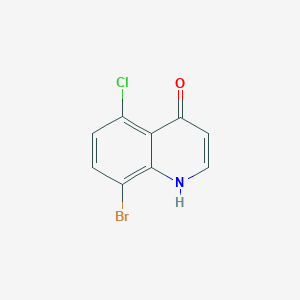

![molecular formula C7H5BrN2O B1380730 6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one CAS No. 1367794-29-3](/img/structure/B1380730.png)

6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one

Overview

Description

“6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one”, is based on scaffold hopping and computer-aided drug design . A new pathway for the synthesis of these compounds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Molecular Structure Analysis

The molecular structure of “6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one” and its derivatives can be analyzed using various methods. For instance, the dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis

The chemical reactions involving “6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one” and its derivatives are complex and involve various steps. For example, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one” and its derivatives can be analyzed using various methods. For instance, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Its bromo group can undergo various substitution reactions, allowing for the introduction of different functional groups. This versatility is crucial in creating diverse molecular structures for pharmaceuticals and agrochemicals .

Development of Antitumor Agents

Researchers have explored the antitumor potential of derivatives of pyrazolopyridinones. The core structure of “6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one” is similar to that of several known antitumor agents, making it a valuable scaffold for developing new cancer therapies .

Biological Activity Profiling

The compound’s structure is conducive to biological activity, making it a candidate for high-throughput screening in drug discovery. Its interactions with various enzymes and receptors can be studied to identify potential therapeutic applications .

Fluorophore Development

Due to its structural properties, this compound can be used to develop fluorophores. These fluorescent molecules are essential in bioimaging and diagnostics, providing a non-invasive means to track biological processes in real-time .

Medicinal Chemistry Research

In medicinal chemistry, the compound is used to synthesize molecules with potential therapeutic effects. Its structural framework is particularly relevant for creating analogs of biologically active molecules, which can lead to the discovery of new drugs .

Material Science Applications

The brominated heterocycle can be utilized in material science for the synthesis of organic semiconductors. These materials are pivotal in the development of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Chemical Biology Studies

“6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one” can be used as a chemical probe in chemical biology to investigate cellular processes. By tagging the compound with various reporters, researchers can study the dynamics of cell signaling pathways .

Agricultural Chemistry Innovations

Finally, the compound’s derivatives can be investigated for their pesticidal properties. The ability to create targeted molecules may lead to the development of new, more effective pesticides with lower environmental impact .

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been associated with tropomyosin receptor kinases (trks) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Related compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit trka . This inhibition could potentially disrupt the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt), which are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are crucial for cell proliferation, differentiation, and survival .

Result of Action

Related compounds have shown promising antitumor activity against liver carcinoma (hepg2-1) .

Future Directions

The future directions for the research and development of “6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one” and its derivatives could involve further exploration of their potential as TRK inhibitors . Additionally, the development of new synthetic methods and strategies could also be a focus for future research .

properties

IUPAC Name |

6-bromo-1H-pyrazolo[1,5-a]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWWEWFSWVCHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyrazolo[1,5-a]pyridin-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

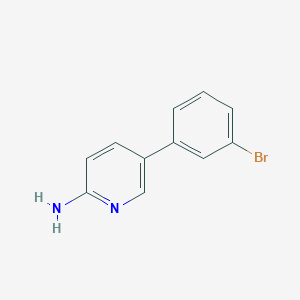

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)

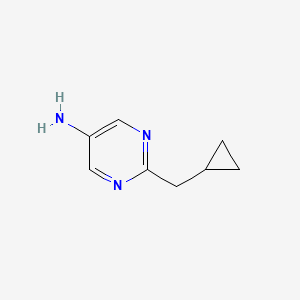

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)